molecular formula C17H35B B1589610 1-Bromo-2-methylhexadecane CAS No. 81367-59-1

1-Bromo-2-methylhexadecane

Cat. No.: B1589610
CAS No.: 81367-59-1
M. Wt: 319.4 g/mol
InChI Key: VHNPILDWLZOLCU-UHFFFAOYSA-N
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Description

1-Bromo-2-methylhexadecane is an organic compound with the molecular formula C17H35Br. It is a brominated alkane, specifically a derivative of hexadecane where a bromine atom is attached to the first carbon and a methyl group is attached to the second carbon. This compound is often used in organic synthesis and various industrial applications due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylhexadecane can be synthesized through the bromination of 2-methylhexadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism where the bromine radical substitutes a hydrogen atom on the first carbon of 2-methylhexadecane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylhexadecane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-methylhexadecane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylhexadecane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond .

Comparison with Similar Compounds

    1-Bromohexadecane: Similar structure but lacks the methyl group on the second carbon.

    2-Bromo-2-methylhexadecane: Bromine atom is attached to the second carbon instead of the first.

Uniqueness: 1-Bromo-2-methylhexadecane is unique due to the presence of both a bromine atom and a methyl group on adjacent carbons, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-2-methylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPILDWLZOLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444528
Record name 1-Bromo-2-methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81367-59-1
Record name 1-Bromo-2-methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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